3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-13-6-5-11(9-14(13)19)26(23,24)21-15-4-2-1-3-12(15)16-10-22-7-8-25-17(22)20-16/h1-6,9-10,21H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENYZSNYXRQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NS(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Thiazole Ring Formation
The imidazo[2,1-b]thiazole scaffold is synthesized through a modified Hantzsch thiazole synthesis (Scheme 1):
- Step 1 : Condensation of ethyl bromopyruvate with thiourea in ethanol under reflux yields ethyl 2-aminothiazole-4-carboxylate.
- Step 2 : Cyclization with phenacyl bromides (e.g., 2-bromoacetophenone) produces ethyl imidazo[2,1-b]thiazole-6-carboxylate.
- Step 3 : Ester hydrolysis using LiOH·H₂O generates the carboxylic acid derivative.
Optimization Note : Iron-catalyzed methods (FeCl₃, 20 mol%) in nitromethane solvent improve cyclization efficiency for analogous imidazo[2,1-b]thiazoles (89% yield).
Functionalization to Aniline Derivative
The carboxylate intermediate undergoes:
- Reductive Amination : Conversion to 2-(imidazo[2,1-b]thiazol-6-yl)aniline via palladium-catalyzed coupling with o-nitrobenzene boronic acid followed by nitro group reduction (H₂, Pd/C).
Preparation of 3,4-Difluorobenzenesulfonyl Chloride
Chlorosulfonation of 1,2-Difluorobenzene
- Step 1 : Sulfonation of 1,2-difluorobenzene with chlorosulfonic acid at 0–5°C yields 3,4-difluorobenzenesulfonic acid.
- Step 2 : Treatment with PCl₅ generates 3,4-difluorobenzenesulfonyl chloride (78% yield).
Critical Parameter : Strict temperature control prevents polysubstitution.
Coupling of Fragments via Sulfonamide Bond Formation
Amide Coupling Protocol
The final assembly employs EDCI/HOBt-mediated coupling (Scheme 2):
- Reagents :
- Workup : Extraction with DCM, washing with NaHCO₃, silica gel chromatography (hexane:EtOAc 2:1).
Yield : 65–72% after purification.
Analytical Characterization and Spectral Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro studies showed that the compound exhibits an IC50 value of approximately 1.4 µM against MDA-MB-231 breast cancer cells, indicating strong efficacy compared to standard treatments such as Sorafenib (IC50 = 5.2 µM) .
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 1.4 | MDA-MB-231 |
| Sorafenib | 5.2 | MDA-MB-231 |
Case Study : In comparative studies of imidazo-thiazole derivatives, this compound showed higher efficacy than others tested at similar concentrations, suggesting its potential for further development as an anticancer drug .
2. Enzyme Inhibition
The imidazo-thiazole structure suggests that the compound may inhibit specific enzymes critical for cancer progression.
- Mechanistic Insights : Research indicates that compounds with similar scaffolds can inhibit vascular endothelial growth factor receptor 2 (VEGFR2) activity significantly. This suggests that the compound may share this mechanism due to its structural similarities .
3. Receptor Modulation
The compound may interact with various receptors involved in cellular growth and apoptosis regulation.
- Biological Activity : The presence of the sulfonamide group enhances the ability of the compound to modulate receptor activity, potentially affecting pathways related to cancer cell proliferation and survival .
Comparative Activity with Other Compounds
The selectivity and potency of 3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can be compared with other known compounds in its class.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 1.4 | Anticancer agent |
| Sorafenib | 5.2 | VEGFR2 inhibitor |
| Other imidazo-thiazole derivatives | Varies | Various mechanisms |
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and imidazo-thiazole moiety allow it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
SRT1720 (CID: 25232708)
- Molecular Formula : C₂₅H₂₄ClN₇OS
- Key Features: Contains a quinoxaline-2-carboxamide group and a piperazinylmethyl substituent on the imidazothiazole core.
- Activity : Potent SIRT1 agonist, enhancing NAD⁺-dependent deacetylase activity .
- Contrast : Unlike the target compound, SRT1720 lacks fluorine substituents and includes a carboxamide linker, which likely enhances its SIRT1 affinity.
SRT2183 (CID: 24180126)
- Molecular Formula : C₂₇H₂₄N₄O₂S
- Key Features : Substituted with a naphthalene carboxamide and a hydroxypyrrolidinylmethyl group.
- Activity : SIRT1 agonist with improved pharmacokinetic properties over SRT1720 .
- Contrast : The naphthalene system and hydroxyl group may contribute to its enhanced solubility and target engagement compared to the target compound’s fluorinated sulfonamide.
T0901317 (CID: 447912)
- Molecular Formula: C₁₇H₁₂F₉NO₃S
- Key Features : Hexafluoro and trifluoroethyl substituents on the benzenesulfonamide group.
- Activity : Dual LXR agonist and RORα/γ inverse agonist, used in lipid metabolism studies .
- Contrast : The trifluoroethyl group and hexafluoro motif enhance metabolic stability but differ from the target’s 3,4-difluoro substitution pattern.
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide
- Molecular Formula : C₁₆H₁₂F₂N₃O₂S₂
- Key Features : Methanesulfonamide group with 2,5-difluorophenyl substitution.
- Contrast : The methanesulfonamide linker and 2,5-difluoro configuration may alter binding kinetics compared to the target’s benzene sulfonamide and 3,4-difluoro arrangement.
Cytotoxic Imidazo[2,1-b][1,3,4]thiadiazoles (Compounds 126–128)
- Example (Compound 126) : C₁₆H₁₀BrN₃OS
- Key Features : Bromoacrylamide substituent and thienyl/fluorophenyl groups.
- Activity : Demonstrated cytotoxicity in cancer cell lines .
- Contrast : The thiadiazole core and bromoacrylamide group differentiate these compounds from the target’s thiazole-sulfonamide system.
Structural and Pharmacokinetic Insights
- Fluorine Substitution: The 3,4-difluoro motif on the benzene ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues like SRT1720 .
- Imidazothiazole Core : Shared with SIRT1 activators (SRT1720, SRT2183), but the absence of a carboxamide group in the target compound may shift its activity toward other targets .
Comparative Data Table
Biological Activity
3,4-Difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzene sulfonamide moiety and an imidazo[2,1-b][1,3]thiazole ring. Its molecular formula is with a molecular weight of approximately 385.48 g/mol. The presence of fluorine atoms and the sulfonamide group are critical for its biological activity.
1. Antitumor Activity
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and migration. In particular, compounds similar to this compound demonstrated IC50 values ranging from 0.59 to 2.81 µM against mesothelioma cell lines .
2. Inhibition of Carbonic Anhydrase
Sulfonamide derivatives are known to inhibit carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes including respiration and acid-base balance. The inhibition constants for related compounds have been reported between 57.7 µM and 98.2 µM . This suggests that this compound may also exhibit similar inhibitory effects.
The biological activity of this compound is believed to stem from several mechanisms:
- FAK Inhibition : By inhibiting FAK phosphorylation, it may reduce cancer cell migration and invasion.
- Carbonic Anhydrase Inhibition : By targeting hCA II selectively over other isoforms (hCA I, IX, XII), it could be useful in treating conditions related to acid-base imbalances.
Case Studies
Several studies have explored the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in various cancer models. For example:
- Study on Mesothelioma : A study found that compounds similar to our target inhibited tumor growth in mesothelioma models by downregulating FAK activity .
- Cardiovascular Effects : Other research has indicated that sulfonamide derivatives can modulate perfusion pressure and coronary resistance in isolated heart models .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
